molecular formula C7H5BrMgO2 B097081 3,4-(Methylenedioxy)phenylmagnesium bromide CAS No. 17680-04-5

3,4-(Methylenedioxy)phenylmagnesium bromide

Cat. No. B097081
CAS RN: 17680-04-5
M. Wt: 225.32 g/mol
InChI Key: KLRLIDQAFFVFCV-UHFFFAOYSA-M
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Description

3,4-(Methylenedioxy)phenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used to form carbon-carbon bonds, making them valuable in the construction of complex organic molecules. While the provided papers do not directly discuss 3,4-(Methylenedioxy)phenylmagnesium bromide, they do provide insight into the general use of similar Grignard reagents in synthetic organic chemistry.

Synthesis Analysis

The synthesis of Grignard reagents involves the reaction of an organohalide with magnesium in the presence of a suitable solvent, typically an ether. The papers provided do not specifically mention the synthesis of 3,4-(Methylenedioxy)phenylmagnesium bromide, but they do describe the use of phenylmagnesium bromide and diethyl aminomagnesium bromide in organic reactions. For example, the condensation of propiophenone with chiral acetates using diethyl aminomagnesium bromide is discussed, which leads to the formation of chiral valeric acid derivatives .

Molecular Structure Analysis

The molecular structure of Grignard reagents like 3,4-(Methylenedioxy)phenylmagnesium bromide consists of a carbon-magnesium bond, which is highly polarized with the carbon being nucleophilic. This allows the carbon to attack electrophilic centers, particularly carbonyl compounds, to form alcohols, ketones, and other functional groups after subsequent reactions. The papers do not provide specific details on the molecular structure of 3,4-(Methylenedioxy)phenylmagnesium bromide.

Chemical Reactions Analysis

Grignard reagents are known for their role in the formation of carbon-carbon bonds. The papers mention the use of phenylmagnesium bromide in an uncatalyzed 1,4-addition to a cyclohexadienylcarboxylate, leading to cyclohexanones . This demonstrates the versatility of Grignard reagents in creating complex cyclic structures and highlights their importance in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of Grignard reagents are characterized by their reactivity towards water, alcohols, and other protic solvents, which can lead to the decomposition of the reagent. They are typically prepared and used under anhydrous conditions to prevent such reactions. The provided papers do not discuss the specific properties of 3,4-(Methylenedioxy)phenylmagnesium bromide, but the general properties of Grignard reagents suggest that they should be handled with care to prevent unwanted side reactions.

Scientific Research Applications

  • Summary of the Application : “3,4-(Methylenedioxy)phenylmagnesium bromide” is used as a reagent in the total synthesis of various organic compounds . It’s a type of Grignard reagent, which are known for their ability to form carbon-carbon bonds .
  • Methods of Application : The Grignard reagent is formed by the reaction of magnesium metal with an organic halide in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . Due to the high reactivity of these Grignard reagents, great care must be taken to keep the reactions as free from air and water as possible .
  • Results or Outcomes : This reagent has been used in the total synthesis of (+)-paulownin , (+)-vittatine , and (+)-magnostellin C . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific synthesis process and are not provided in the sources I found.

Safety And Hazards

3,4-(Methylenedioxy)phenylmagnesium bromide is highly flammable and harmful if swallowed . It may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

magnesium;5H-1,3-benzodioxol-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRLIDQAFFVFCV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-(Methylenedioxy)phenylmagnesium bromide

CAS RN

17680-04-5
Record name 17680-04-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
M Kurosawa, H Kanamaru… - Journal of Labelled …, 1996 - Wiley Online Library
(2S,3R)‐2‐[3‐(4‐Fluorophenyl)]propylamino‐3‐(3,4‐dihydroxyphenyl)‐3‐hydroxypropionic acid pyrrolidine amide hydrobromide (SM‐11044) was labeled with carbon‐14 for use in …
R Rossi, F Bellina, C Bechini, L Mannina - Synthesis, 1997 - thieme-connect.com
A concise stereocontrolled synthesis of the racemic forms of two naturally occurring lignans, savinin (5) and gadain (6), is described. The reaction sequences used for the preparation of …
Number of citations: 10 www.thieme-connect.com
D Soorukram, M Pohmakotr, C Kuhakarn… - Synthesis, 2018 - thieme-connect.com
This short review aims to summarize the reports on stereoselective synthesis of naturally occurring tetrahydrofuran lignans published during the period of 2006 to 2018. The …
Number of citations: 16 www.thieme-connect.com
ES Brown, S Hlynchuk, S Maldonado - Surface Science, 2016 - Elsevier
Chemically modified Si(111) surfaces have been prepared through a series of wet chemical surface treatments that simultaneously show resistance towards surface oxidation, selective …
Number of citations: 13 www.sciencedirect.com
CB Xue, A Wang, D Meloni, K Zhang, L Kong… - Bioorganic & medicinal …, 2010 - Elsevier
Rational design based on a pharmacophore of CCR2 antagonists reported in the literature identified lead compound 9a with potent inhibitory activity against human CCR2 (hCCR2) but …
Number of citations: 47 www.sciencedirect.com
H Yoda, M Mizutani, K Takabe - Tetrahedron letters, 1999 - Elsevier
The first asymmetric total synthesis of (−)-virgatusin, a new furanolignan, isolated from phyllanthus virgatus, was accomplished in a stereoselective manner by nucleophilic addition of …
Number of citations: 32 www.sciencedirect.com
IH Jeong, SL Jeon, MS Kim, BT Kim - Journal of fluorine chemistry, 2004 - Elsevier
β-Trifluoromethylated enaminones 1 were prepared stereospecifically or high stercoselectively in 31–92% yields from the reaction of Weinreb amides with trifluoropropynyl lithium, …
Number of citations: 23 www.sciencedirect.com
R Kolanos, JS Partilla, MH Baumann… - ACS chemical …, 2015 - ACS Publications
The designer stimulant methylenedioxypyrovalerone (MDPV) is a potent reuptake inhibitor at transporters for dopamine (DAT) and norepinephrine (NET) that produces a constellation of …
Number of citations: 77 pubs.acs.org
JM Schkeryantz - 1993 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
S Hanessian, GJ Reddy, N Chahal - Organic letters, 2006 - ACS Publications
Stereocontrolled total syntheses of manassantins A, B, and B 1 and saucerneol are described for the first time based on a novel cycloetherification of end-differentiated benzylic alcohols …
Number of citations: 79 pubs.acs.org

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